
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid
描述
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C13H14BNO4 and its molecular weight is 259.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The mode of action of 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid involves its interaction with its targets through Suzuki-Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.
生化分析
Biochemical Properties
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of new bonds. The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being explored. It is known that this compound can influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the methoxybenzyloxy group in this compound provides both lipophilic and hydrophilic character to the molecule, potentially influencing its cellular uptake and distribution.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other nucleophiles, facilitated by the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies . These effects are likely due to the compound’s interactions with cellular proteins and enzymes, which can lead to changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition and cellular damage . These threshold effects are important to consider when using this compound in research settings, as they can influence the outcomes of experiments and the interpretation of results .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the formation of carbon-carbon bonds . This compound interacts with various enzymes and cofactors, facilitating the formation of new bonds and influencing metabolic flux . The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of metabolic pathways and enzyme mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can interact with various transporters and binding proteins, facilitating its uptake and distribution within cells. The methoxybenzyloxy group in this compound provides both lipophilic and hydrophilic character to the molecule, potentially influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular proteins. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of subcellular localization and protein targeting.
属性
IUPAC Name |
[6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-18-12-5-2-10(3-6-12)9-19-13-7-4-11(8-15-13)14(16)17/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHOUOOJXPRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674588 | |
| Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663955-80-4 | |
| Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


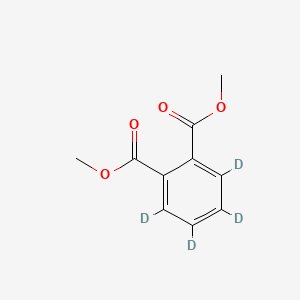
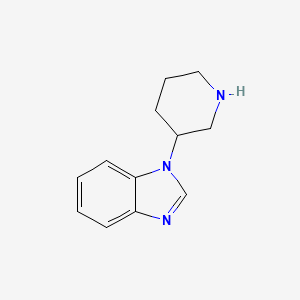

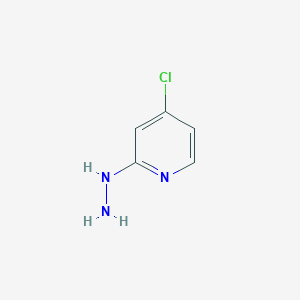
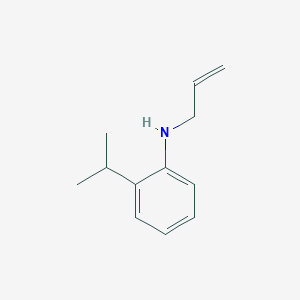
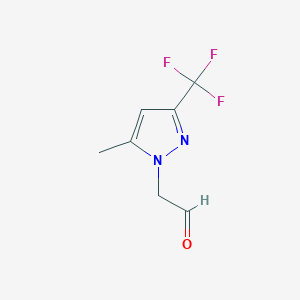
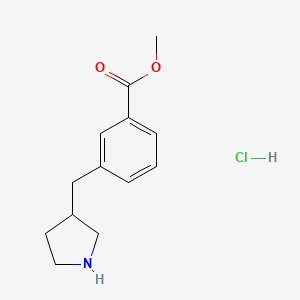
![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)
![4-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462848.png)
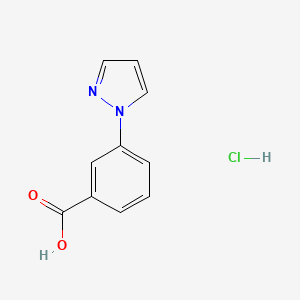
![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)
![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)
![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)

